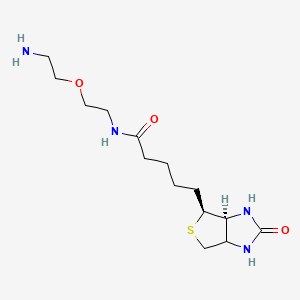

Biotin-PEG1-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H26N4O3S |

|---|---|

Molecular Weight |

330.45 g/mol |

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

InChI |

InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1 |

InChI Key |

MJCKXPHJERSYIX-KUNJKIHDSA-N |

Isomeric SMILES |

C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Versatility of Biotin-PEG1-NH2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of Biotin-PEG1-NH2

This compound is a heterobifunctional crosslinker that has become an indispensable tool in various fields of life science research, including drug development, diagnostics, and nanotechnology. Its unique structure, consisting of a biotin moiety, a single polyethylene glycol (PEG) spacer, and a primary amine group, provides a versatile platform for bioconjugation. The biotin group exhibits an extraordinarily high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This interaction is widely exploited for detection, purification, and immobilization of biomolecules. The terminal primary amine allows for covalent attachment to a variety of functional groups on target molecules, such as proteins, peptides, and nanoparticles. The short PEG spacer enhances water solubility and reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated molecules.

Core Applications in Research

The primary utility of this compound lies in its ability to serve as a molecular bridge, connecting a molecule of interest to the powerful biotin-avidin system. This functionality is leveraged in several key research areas:

-

Bioconjugation and Labeling: The most fundamental application is the biotinylation of biomolecules. The primary amine of this compound can be covalently linked to various functional groups, most commonly carboxyl groups on proteins (e.g., on aspartic and glutamic acid residues) or activated esters. This enables researchers to tag proteins, antibodies, and other molecules for subsequent detection with streptavidin-conjugated enzymes (like HRP or AP), fluorophores, or for purification using streptavidin-coated beads.

-

Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs): In the realm of therapeutic development, this compound serves as a linker in the construction of targeted drug delivery systems.[1][2] It can be used to attach a cytotoxic drug to a targeting moiety, such as an antibody, creating an ADC.[1][3] The antibody directs the conjugate to cancer cells expressing a specific antigen, and upon internalization, the drug is released, leading to targeted cell death. The biotin component can also be used in pre-targeting strategies, where a biotinylated antibody is first administered, followed by a streptavidin-conjugated drug.

-

Nanoparticle and Surface Functionalization: The amine group of this compound allows for its conjugation to the surface of nanoparticles, quantum dots, and other nanomaterials that have been functionalized with carboxyl groups or other reactive moieties. This process renders the nanoparticles "biotinylated," enabling their use in a wide array of applications, including targeted imaging, biosensing, and affinity purification.

-

Immunoassays and Diagnostics: Biotinylation is a cornerstone of many modern immunoassays, such as ELISA and Western blotting. By biotinylating detection antibodies with reagents like this compound, signal amplification can be achieved by subsequently applying streptavidin-enzyme conjugates. This leads to enhanced sensitivity in the detection of target analytes.

Data Presentation: Quantitative Aspects of Biotinylation

The efficiency and outcome of a biotinylation reaction can be influenced by several factors, including the molar ratio of the biotinylation reagent to the target molecule, pH, and reaction time. The degree of biotin incorporation is a critical parameter that often needs to be optimized for specific applications.

Table 1: Typical Molar Ratios for Protein Biotinylation using EDC/NHS Chemistry

| Molar Excess of this compound over Protein | Molar Excess of EDC over Protein | Expected Degree of Labeling (Biotins per Protein) | Notes |

| 20-fold | 10-fold | Low (1-3) | Suitable for applications where minimal modification is desired to preserve protein function. |

| 50-fold | 20-fold | Medium (4-8) | A common starting point for labeling antibodies for immunoassays. |

| 100-fold | 50-fold | High (8-15) | May be used when a high density of biotin is required, but risks protein precipitation and loss of activity. |

Note: These values are illustrative and the optimal ratios should be determined empirically for each specific protein and application.

Table 2: Comparison of Biotin Quantification Methods

| Assay Method | Principle | Advantages | Disadvantages |

| HABA Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[4] | Simple, rapid, and requires a standard spectrophotometer. | Can underestimate the degree of biotinylation, especially with heavily labeled proteins due to steric hindrance.[3] Prone to interference from colored compounds. |

| Fluorescence-Based Assays | Based on the enhancement or quenching of a fluorophore upon binding of biotin to a fluorescently labeled avidin/streptavidin. | High sensitivity. | Requires a fluorometer. Can be more complex to perform. |

| Mass Spectrometry (MS) | Direct measurement of the mass shift of the protein or its peptides after biotinylation. | Highly accurate and provides information on the specific sites of biotinylation. | Requires specialized equipment and expertise. |

Experimental Protocols

Protocol 1: Biotinylation of a Protein via Carboxyl Groups using EDC Chemistry

This protocol describes the conjugation of this compound to carboxyl groups (e.g., on aspartate, glutamate, or the C-terminus) of a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). N-hydroxysuccinimide (NHS) is often included to increase the efficiency of the reaction by forming a more stable amine-reactive intermediate.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM solution of this compound in DMSO or water.

-

Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.

-

Immediately before use, prepare a 100 mM solution of NHS in Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add EDC and NHS to the protein solution to a final concentration of 2-10 mM and 5-20 mM, respectively. The molar ratio of EDC/NHS to the protein will need to be optimized.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of the biotin reagent over the protein is a common starting point.

-

Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or by dialysis against PBS.

-

Quantification: Determine the degree of biotinylation using the HABA assay (see Protocol 2) or another suitable method.

-

Storage: Store the biotinylated protein under conditions appropriate for the unmodified protein.

Protocol 2: Quantification of Biotin Incorporation using the HABA Assay

This protocol provides a method to estimate the number of biotin molecules conjugated per protein molecule.[4]

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution (commercially available kits or prepared in-house)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

-

Cuvettes or a 96-well microplate

Procedure:

-

Prepare HABA/Avidin Solution: If not using a kit, prepare a solution of HABA and avidin in PBS according to established protocols.

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).

-

Add Biotinylated Sample: Add a known volume of the purified biotinylated protein solution to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes to allow the biotin to displace the HABA.

-

Measure Final Absorbance: Measure the absorbance of the solution again at 500 nm (A500_final).

-

Calculations:

-

Calculate the change in absorbance: ΔA500 = A500_initial - A500_final.

-

Use the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin in the sample.

-

Knowing the concentration of the protein, calculate the molar ratio of biotin to protein.

-

Visualizations: Diagrams of Key Concepts and Workflows

Caption: Logical relationship diagram of this compound and its interactions.

Caption: Experimental workflow for protein biotinylation using this compound.

Caption: Signaling pathway of an ADC utilizing a this compound linker.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotin-PEG1-NH2: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Biotin-PEG1-NH2, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its molecular characteristics, outlines key experimental protocols, and presents a logical workflow for its application in bioconjugation. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug discovery.

Core Molecular Data

This compound, also known as Biotin-PEG1-Amine, is a versatile molecule that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a single polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for covalent conjugation to various functional groups.[1][2]

| Property | Value | Reference |

| Molecular Formula | C14H26N4O3S | [1] |

| Molecular Weight | 330.45 g/mol | [1][3][4] |

| Purity | ≥95% | [1] |

| Synonyms | Biotin-PEG1-Amine, (+)-BIOTIN-PEG1-CH2CH2NH2 | [1] |

| CAS Number | 811442-85-0 | [1] |

Applications in Research and Development

This compound is a valuable tool in a variety of applications, including:

-

Medical Research: Used in the study of ligands and for polypeptide synthesis support.[1][2]

-

Drug Delivery and Nanotechnology: Employed in drug-release systems and the development of new nanomaterials.[1][2]

-

Antibody-Drug Conjugates (ADCs): Serves as a cleavable linker in the synthesis of ADCs.[3][4][5]

-

Immunoassays: Utilized for labeling antibodies and other proteins for detection in assays such as ELISA.

-

Surface Functionalization: Enables the immobilization of biomolecules on various surfaces for biosensor development and other applications.

Experimental Protocols

The primary amine group of this compound allows for its conjugation to molecules containing amine-reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters.

General Protocol for Protein Biotinylation using an NHS-Ester Crosslinker

This protocol outlines the general steps for conjugating this compound to a protein that has been activated with an NHS-ester crosslinker.

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

NHS-ester crosslinker (e.g., Sulfo-NHS)

-

This compound

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment for purification

Methodology:

-

Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.

-

Crosslinker Activation: Immediately before use, prepare a solution of the NHS-ester crosslinker in a suitable solvent (e.g., DMSO for NHS esters, or water for Sulfo-NHS esters).

-

This compound Preparation: Dissolve this compound in the reaction buffer.

-

Conjugation Reaction:

-

Add the NHS-ester solution to the protein solution. The molar excess of the crosslinker will depend on the protein and desired degree of labeling.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Add this compound to the reaction mixture. The optimal molar ratio of this compound to the protein needs to be determined empirically.

-

Continue the incubation for an additional 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis against an appropriate buffer.

Workflow for Biotinylating a Target Protein

Caption: A logical workflow for the biotinylation of a target protein using this compound and an NHS-ester crosslinker.

Signaling Pathway Context: Application in Immunoassays

While this compound is not directly involved in intracellular signaling, its application is crucial for the detection of signaling molecules in immunoassays like ELISA. The biotin tag allows for signal amplification through the high-affinity interaction with streptavidin conjugated to a reporter enzyme.

Simplified ELISA Detection Pathway

Caption: Simplified pathway illustrating the role of biotinylation in signal amplification during a sandwich ELISA.

Storage and Handling

For long-term stability, this compound should be stored at -5°C in a dry environment and protected from sunlight.[1][2]

References

An In-depth Technical Guide to the Synthesis and Purity of Biotin-PEG1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Biotin-PEG1-amine, a valuable reagent in bioconjugation, drug delivery, and diagnostic applications. Detailed experimental protocols and data analysis are presented to assist researchers in the successful production and quality assessment of this molecule.

Synthesis of Biotin-PEG1-amine

The synthesis of Biotin-PEG1-amine is a two-step process commencing with the mono-Boc protection of 2-(2-aminoethoxy)ethanol, followed by the coupling of the deprotected amine with an activated biotin derivative.

Step 1: Synthesis of N-Boc-2-(2-aminoethoxy)ethanol

The initial step involves the selective protection of one of the amino groups of a short PEG linker precursor. A common starting material is 2-(2-aminoethoxy)ethanol, which is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield the mono-Boc protected intermediate.

Experimental Protocol:

-

Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-(2-aminoethoxy)ethanol.

-

Purify the product by column chromatography on silica gel.

Step 2: Coupling with Biotin-NHS Ester and Deprotection

The purified N-Boc-2-(2-aminoethoxy)ethanol is deprotected to reveal the free amine, which is then coupled with Biotin-N-hydroxysuccinimide (Biotin-NHS) ester.

Experimental Protocol:

-

Dissolve N-Boc-2-(2-aminoethoxy)ethanol in a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting amine salt in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base, such as triethylamine (TEA), to neutralize the salt.

-

To this solution, add a solution of Biotin-NHS ester in DMF.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to yield crude Biotin-PEG1-amine.

Synthesis Workflow Diagram:

Caption: Synthesis pathway of Biotin-PEG1-amine.

Purification and Purity Analysis

Purification of the final product is crucial to remove unreacted starting materials and byproducts. The purity is then assessed using various analytical techniques. Commercial Biotin-PEG1-amine products typically have a purity of ≥95%.[1]

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying Biotin-PEG1-amine.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute the product using a gradient of water and acetonitrile (ACN), both containing 0.1% TFA. A typical gradient could be 5-95% ACN over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and lyophilize to obtain the final product as a white solid.

Purity and Characterization

The identity and purity of the synthesized Biotin-PEG1-amine are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the biotin moiety, the PEG linker, and the terminal amine. The integration of the peaks should be consistent with the molecular structure. |

| ¹³C NMR | Further structural confirmation. | Resonances for all carbon atoms in the molecule, confirming the overall structure. |

| Mass Spectrometry (ESI-MS) | Determination of molecular weight. | A major peak corresponding to the [M+H]⁺ ion of Biotin-PEG1-amine (C₁₄H₂₆N₄O₃S, MW: 330.45). |

| HPLC | Purity assessment. | A single major peak indicating a purity of ≥95%. |

Application: Biotinylation of Cell Surface Proteins

Biotin-PEG1-amine is widely used for the biotinylation of cell surface proteins for their subsequent isolation and identification. The primary amine group of the reagent reacts with activated carboxyl groups on proteins.

Experimental Workflow:

-

Cell Culture: Grow cells of interest to the desired confluency.

-

Activation of Cell Surface Proteins: Treat cells with a carboxyl-activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

-

Biotinylation: Incubate the activated cells with Biotin-PEG1-amine. The amine group of the biotin reagent will form a stable amide bond with the activated carboxyl groups on the cell surface proteins.

-

Cell Lysis: After biotinylation, wash the cells to remove excess reagent and then lyse them to release the cellular proteins.

-

Affinity Purification: Incubate the cell lysate with streptavidin-conjugated beads (e.g., magnetic beads or agarose). The high affinity of streptavidin for biotin will capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using competitive elution with free biotin.

-

Downstream Analysis: Analyze the eluted proteins by techniques such as Western blotting or mass spectrometry-based proteomics.

Experimental Workflow Diagram:

Caption: Workflow for cell surface protein biotinylation.

References

A Technical Guide to Biotin-PEG1-NH2 (CAS: 811442-85-0) for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG1-NH2, a heterobifunctional linker critical in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical and physical properties, provides hypothetical yet representative experimental protocols for its application, and outlines methods for the characterization of the resulting conjugates.

Core Properties of this compound

This compound is a versatile molecule that features a biotin moiety for strong and specific binding to avidin or streptavidin, a single polyethylene glycol (PEG) unit to enhance solubility and reduce immunogenicity, and a primary amine group for covalent attachment to other molecules.[1] Its primary application is as a cleavable linker in the synthesis of ADCs.[2][3][4][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 811442-85-0 | [1][2][3][4][5][6][][8] |

| Molecular Formula | C14H26N4O3S | [1][2][6][8] |

| Molecular Weight | 330.45 g/mol | [1][2][4][6] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% | [1][9] |

| Functional Groups | Biotin, Amine | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [10] |

Table 2: Storage and Handling Recommendations

| Condition | Temperature | Duration | Reference(s) |

| Powder | -20°C | 2-3 years | [2][6] |

| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [2][6] |

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a foundational component in the construction of ADCs. Its amine group allows for the covalent attachment of a cytotoxic payload, while the biotin group can be used for purification, detection, or as part of a pre-targeting strategy. The single PEG unit provides a hydrophilic spacer that can improve the pharmacokinetic properties of the final ADC.

Conceptual Workflow for ADC Synthesis

The synthesis of an ADC using this compound typically involves a multi-step process. First, the primary amine of the linker is reacted with an activated form of a cytotoxic drug (payload). This drug-linker conjugate is then activated to react with the antibody, commonly targeting lysine residues.

The "Cleavable" Nature of the Linker

While this compound itself does not contain a cleavable bond, its utility as a "cleavable linker" arises from its incorporation into a larger linker structure that is designed to be cleaved under specific physiological conditions.[2][3][4][5] Common cleavable motifs integrated with such linkers include:

-

Acid-labile linkers (e.g., hydrazones): These are designed to be stable at the neutral pH of blood but are cleaved in the acidic environment of endosomes and lysosomes.[5][6]

-

Enzyme-cleavable linkers (e.g., peptide sequences): These linkers are cleaved by specific enzymes, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.[3][5]

-

Reducible linkers (e.g., disulfide bonds): These are cleaved in the reducing environment of the cytoplasm.[11]

For the purpose of this guide, we will consider a scenario where this compound is part of a larger linker construct that includes a cathepsin-cleavable dipeptide, such as valine-citrulline (Val-Cit).

Experimental Protocols

The following are representative protocols that can be adapted for the use of this compound in ADC development.

Protocol 1: Conjugation of a Cytotoxic Payload to this compound

This protocol describes the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS)-activated payload.

Materials:

-

This compound

-

NHS-activated cytotoxic payload (e.g., a derivative of MMAE or doxorubicin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

-

In a separate vessel, dissolve the NHS-activated payload in anhydrous DMF or DMSO.

-

Add the this compound solution to the payload solution. A 1.1 to 1.5 molar excess of the amine linker is typically used.

-

Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by HPLC until the starting materials are consumed.

-

The resulting drug-linker conjugate can be purified by preparative HPLC.

Protocol 2: Conjugation of the Drug-Linker Construct to an Antibody

This protocol outlines the conjugation of the purified drug-linker construct (assuming it now has a reactive group for antibody conjugation, e.g., an NHS ester) to the lysine residues of a monoclonal antibody.

Materials:

-

Purified monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Purified and activated drug-linker construct

-

Amine-free reaction buffer (e.g., PBS, pH 7.4-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Dissolve the activated drug-linker construct in DMSO or another suitable organic solvent.

-

Add the drug-linker solution to the antibody solution with gentle stirring. The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically ranging from 5:1 to 20:1).

-

Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes to ensure all unreacted drug-linker is quenched.

-

Purify the ADC from unreacted drug-linker and other small molecules using SEC.

Protocol 3: Characterization of the ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

-

UV-Vis Spectroscopy: This method is applicable if the drug and the antibody have distinct absorbance maxima. By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the drug's λmax), the concentrations of both can be determined, and the DAR calculated.[][9][12][13]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of drug loads.[12][13]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise measurement of the mass of the conjugate, from which the number of attached drug-linker molecules can be determined.[4][14][15][16]

Table 3: Example Data Table for DAR Determination by UV-Vis Spectroscopy

| Sample ID | A280 | Aλmax (drug) | Antibody Conc. (mg/mL) | Drug Conc. (µM) | Calculated DAR |

| ADC Batch 1 | |||||

| ADC Batch 2 | |||||

| Control mAb | N/A | N/A |

3.3.2. Analysis of Purity and Aggregation

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates that may have formed during the conjugation process.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and the covalent attachment of the drug-linker.

Conclusion

This compound is a valuable tool for researchers and drug developers, offering a versatile platform for the construction of complex bioconjugates. Its well-defined structure, including a biotin handle, a hydrophilic PEG spacer, and a reactive amine, facilitates the synthesis of sophisticated molecules like ADCs. The protocols and characterization methods outlined in this guide provide a framework for the successful application of this compound in the development of next-generation targeted therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential to ensure the desired efficacy and safety profile of the resulting bioconjugate.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Chemically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantitative collision‐induced unfolding differentiates model antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 6. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 8. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Biotin-PEG2-NH-Boc, 175885-18-4 | BroadPharm [broadpharm.com]

- 11. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]

- 12. pharmiweb.com [pharmiweb.com]

- 13. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biotin PEGylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of biotin PEGylation reagents, their chemical functionalities, and their applications in research and drug development. It delves into the quantitative aspects of biotin-PEG conjugation, detailed experimental protocols for common laboratory procedures, and the cellular pathways involved in the uptake of biotinylated molecules.

Core Concepts of Biotin PEGylation

Biotin PEGylation is a biochemical technique that involves the covalent attachment of polyethylene glycol (PEG) chains linked to a biotin molecule to a target molecule, such as a protein, peptide, or nanoparticle. This process leverages the high-affinity interaction between biotin and avidin or streptavidin for various applications, while the PEG linker provides significant advantages.

Benefits of PEGylation:

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions[1][2].

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing the risk of an immune response[1].

-

Prolonged Half-Life: PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance and extend its circulation time in the bloodstream[1].

-

Improved Stability: The PEG linker can protect the attached molecule from enzymatic degradation and improve its stability under various conditions.

-

Enhanced Targeting: The biotin moiety allows for specific targeting to cells or tissues expressing biotin receptors or for immobilization on streptavidin-coated surfaces[1].

Types of Biotin PEGylation Reagents:

Biotin PEGylation reagents are classified based on the reactive group at the end of the PEG chain, which determines their target specificity. Common reactive groups include:

-

NHS Esters (N-Hydroxysuccinimide): These are amine-reactive reagents that form stable amide bonds with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) at a pH of 7-9[3].

-

Maleimides: These are thiol-reactive reagents that specifically react with free sulfhydryl groups (e.g., from cysteine residues) at a pH of 6.5-7.5 to form stable thioether bonds[4][5].

-

Hydrazides: These reagents react with aldehyde or ketone groups, which can be introduced into molecules through oxidation of carbohydrates.

Quantitative Data on Biotin PEGylation

The efficiency and outcome of biotin PEGylation are influenced by several factors, including the molar ratio of reactants, pH, and the specific characteristics of the molecules involved.

Table 1: Biotin-PEG Conjugation Efficiency

| Target Molecule | Biotin-PEG Reagent | Molar Ratio (Biotin-PEG:Protein) | Conjugation Efficiency (%) | Reference |

| Lysozyme (LZ) | Bio-PEG-NHS | 1:1 | 70.9 ± 1.3 | [6] |

| Lysozyme (LZ) | Bio-PEG-NHS | 5:1 | 98.4 ± 1.9 | [6] |

| Bovine Serum Albumin (BSA) | Bio-PEG-NHS | 5:1 | 80.2 ± 0.4 | [6] |

| Bovine Serum Albumin (BSA) | Bio-PEG-NHS | 10:1 | 95.6 ± 5.5 | [6] |

| rhG-CSF | mPEG-ALD | 3:1 | Not specified, lower yield | [7] |

| rhG-CSF | mPEG-ALD | 5:1 | 86 (monoPEGylated) | [7] |

Table 2: Intracellular Uptake and Cell Association of Biotin-PEGylated Molecules

| Cell Line | Molecule | Modification | Relative Fluorescence Intensity (Uptake) | Cell Association (%) | Reference |

| A549 | Lysozyme (LZ) | Unmodified | 1.0 ± 0.2 | - | [6] |

| A549 | Lysozyme (LZ) | Bio-PEG-LZ 5 | 0.3 ± 0.1 | - | [6] |

| A549 | Bovine Serum Albumin (BSA) | Unmodified | 1.0 ± 0.1 | - | [6] |

| A549 | Bovine Serum Albumin (BSA) | Bio-PEG-BSA 10 | 1.3 ± 0.1 | - | [6] |

| THP-1 | Magnetotactic Bacteria (MTB) | Bare | High | - | [8] |

| THP-1 | Magnetotactic Bacteria (MTB) | MTB/PEG-Biotin (5 mM) | - | < 5 | [8] |

| THP-1 | Magnetotactic Bacteria (MTB) | MTB/PEG-Biotin (10 mM) | - | 3 | [8] |

Table 3: Pharmacokinetic Parameters of PEGylated Nanoparticles and Biotin

| Formulation | Animal Model | Dose | t1/2α (biodistribution half-life) | t1/2β (elimination half-life) | Clearance | Reference |

| PEG-AuNPs | Rat | 0.7 mg/kg (i.v.) | 1.56 h | 57.0 h | Not specified | [9] |

| [¹⁴C]biotin | Pig | Physiologic amount (i.v.) | 0.11 ± 0.07 h | 1.43 ± 0.42 h (2nd phase), 22 ± 4 h (3rd phase) | Rapid | [10] |

| [¹¹¹In]-avidin | Rat | - | - | - | - | [11] |

| [⁹⁹mTc]-biotin-liposomes | Rat | - | - | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotin PEGylation reagents.

Synthesis of Biotin-PEG-NHS Ester

This protocol describes the synthesis of a common amine-reactive biotin PEGylation reagent.

Materials:

-

Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-terminated PEG (H₂N-PEG-COOH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Dialysis membrane (MWCO appropriate for the PEG size)

Procedure:

-

Activation of Biotin:

-

Dissolve biotin in anhydrous DMF.

-

Add DCC and NHS in a 1:1.2:1.2 molar ratio (Biotin:DCC:NHS).

-

Stir the reaction mixture at room temperature for 24 hours in the dark.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Precipitate the activated Biotin-NHS ester by adding cold diethyl ether.

-

Wash the precipitate with cold diethyl ether and dry under vacuum.

-

-

Conjugation of Biotin-NHS to Amine-PEG:

-

Dissolve the activated Biotin-NHS and amine-terminated PEG in anhydrous DMF at a 1.2:1 molar ratio.

-

Add triethylamine (TEA) as a catalyst.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

-

Activation of Biotin-PEG-COOH with NHS:

-

Dissolve the Biotin-PEG-COOH in anhydrous DCM.

-

Add DCC and NHS in a 1:1.2:1.2 molar ratio.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the mixture to remove DCU.

-

Precipitate the final product, Biotin-PEG-NHS, by adding cold diethyl ether.

-

Wash the precipitate and dry under vacuum.

-

-

Purification:

-

Dissolve the crude product in an appropriate buffer.

-

Purify the Biotin-PEG-NHS by dialysis against deionized water to remove unreacted reagents and byproducts.

-

Lyophilize the purified product to obtain a white powder.

-

Biotin-PEGylation of a Protein using an NHS Ester

This protocol outlines the general procedure for labeling a protein with a Biotin-PEG-NHS reagent[3].

Materials:

-

Protein to be labeled (e.g., IgG)

-

Biotin-PEG-NHS reagent

-

Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette

-

Quenching buffer (e.g., Tris-HCl)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in PBS at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

-

Reagent Preparation:

-

Immediately before use, dissolve the Biotin-PEG-NHS reagent in DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a calculated volume of the Biotin-PEG-NHS stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).

-

Gently mix the reaction mixture.

-

Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching the Reaction (Optional):

-

Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted Biotin-PEG-NHS reagent using a desalting column or by dialysis against PBS.

-

Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol describes the purification of biotinylated proteins based on their high affinity for streptavidin[12][13].

Materials:

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Crude mixture containing the biotinylated protein

Procedure:

-

Resin Equilibration:

-

Wash the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Load the crude protein mixture onto the equilibrated column.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

For harsh elution: Elute the biotinylated protein with Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8). Collect the fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

-

For competitive elution: Elute with a buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in PBS).

-

-

Analysis of Fractions:

-

Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified biotinylated protein.

-

Characterization of Biotin-PEGylated Proteins

Degree of Biotinylation (HABA Assay):

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the number of biotin molecules conjugated to a protein[14][15].

Principle: HABA binds to avidin, producing a colored complex with a maximum absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.

Molecular Weight Determination (MALDI-TOF Mass Spectrometry):

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the biotin-PEGylated protein. The increase in mass compared to the unmodified protein corresponds to the mass of the attached biotin-PEG moieties, allowing for the determination of the degree of PEGylation.

Signaling Pathways and Experimental Workflows

Biotinylated molecules are often internalized by cells through receptor-mediated endocytosis, primarily via clathrin-mediated or caveolae-mediated pathways.

Biotin-PEGylation Workflow

The general workflow for producing and utilizing a biotin-PEGylated protein for cell-based assays is depicted below.

Caption: General workflow for biotin-PEGylation of a protein.

Clathrin-Mediated Endocytosis of Biotinylated Ligands

This pathway is a major route for the internalization of many receptor-bound ligands, including biotinylated molecules that bind to cell surface receptors.

Caption: Clathrin-mediated endocytosis pathway.

Caveolae-Mediated Endocytosis of Biotin-PEG Complexes

Caveolae are flask-shaped invaginations of the plasma membrane that are involved in another form of endocytosis. This pathway is often associated with the uptake of smaller molecules and certain nanoparticles.

Caption: Caveolae-mediated endocytosis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.abcam.com [docs.abcam.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The clearance and metabolism of biotin administered intravenously to pigs in tracer and physiologic amounts is much more rapid than previously appreciated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and biodistribution of [111In]-avidin and [99mTc]-biotin-liposomes injected in the pleural space for the targeting of mediastinal nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Biotin-PEG1-NH2: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG1-NH2, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding these core physicochemical properties is critical for the successful design and execution of experiments, ensuring the integrity and performance of the resulting conjugates.

Introduction to this compound

This compound, also known as Biotin-PEG1-Amine, is comprised of three key components: a biotin moiety for high-affinity binding to avidin and streptavidin, a single polyethylene glycol (PEG) unit to enhance hydrophilicity and provide a flexible spacer, and a primary amine group for covalent attachment to various functional groups. The incorporation of the PEG spacer significantly influences the molecule's solubility and can impact the stability of the final conjugate.

Solubility Profile

The solubility of this compound is a crucial parameter for its effective use in various experimental settings. Generally, the presence of the hydrophilic PEG linker imparts good aqueous solubility.[1][2][3] However, quantitative solubility can vary depending on the solvent, temperature, and pH.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, data from structurally similar Biotin-PEG-Amine compounds provide valuable insights. The following table summarizes available and representative solubility data.

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Biotin-PEG3-Amine | Water | Not Specified | 95 | [4] |

| Biotin-PEG3-Amine | DMSO | Not Specified | 245 | [4] |

| Biotin-PEG4-Amine | DMSO | Not Specified | 100 | MedChemExpress Product Data |

| Biotin-PEG-Amine (General) | Aqueous Buffer | Not Specified | Soluble | [1] |

| Biotin-PEG-Amine (General) | Water, DCM, Ethanol | Not Specified | Soluble | [5] |

| Biotin-PEG-Amine (General) | Water, DMSO, DCM, DMF | Not Specified | Soluble | [6] |

Note: The solubility of this compound is expected to be high in aqueous buffers and polar organic solvents like DMSO and DMF, similar to its longer PEG chain counterparts. Researchers should determine the empirical solubility for their specific application and buffer conditions.

Stability Profile

The stability of this compound is critical for its storage, handling, and the long-term performance of its conjugates. The primary factors influencing its stability are temperature, pH, and the presence of enzymes.

General Stability and Storage Recommendations

For long-term storage, this compound should be stored at -20°C in a desiccated environment to prevent degradation.[1] Stock solutions, particularly in anhydrous solvents like DMSO or DMF, should also be stored at -20°C and protected from moisture.[3] Repeated freeze-thaw cycles should be avoided.[1]

Factors Affecting Stability

The following table outlines the key factors that can impact the stability of this compound.

| Factor | Effect on Stability | Considerations |

| Temperature | Elevated temperatures can lead to thermal degradation of the PEG chain and potentially the biotin moiety.[7][8] | Avoid prolonged exposure to high temperatures. For accelerated stability studies, controlled temperature stress can be applied.[9][10] |

| pH | The amine group's reactivity is pH-dependent. While the amide bond formed upon conjugation is generally stable, extreme pH values can lead to hydrolysis. The PEG ether linkages are generally stable under a wide pH range. | Optimal pH for conjugation reactions is typically 7-9. Stability studies should be conducted across the pH range relevant to the intended application. |

| Enzymatic Degradation | While the PEG backbone is generally considered resistant to enzymatic degradation, the biotin-protein bond can be susceptible to cleavage by certain enzymes present in biological fluids like human plasma.[11][12] | For in vivo applications, the stability of the entire conjugate in a relevant biological matrix should be assessed. |

| Oxidation | The PEG chain can be susceptible to oxidative degradation, which can be catalyzed by metal ions.[13] | Use of chelating agents and storage under inert gas can mitigate oxidative degradation. |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[14][15][16][17][18]

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert)

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

-

-

Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.[19][20]

Materials:

-

This compound stock solution of known concentration

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature-controlled incubator or water bath

-

Photostability chamber

-

Enzyme solution (e.g., relevant proteases or plasma)

-

HPLC system with a stability-indicating method

-

Quenching reagents (if necessary)

Procedure:

-

Stress Conditions:

-

Hydrolytic Stability: Incubate aliquots of the this compound solution in buffers of different pH at a set temperature (e.g., 40°C or 60°C).

-

Thermal Stability: Incubate aliquots of the solution at elevated temperatures (e.g., 60°C, 80°C).

-

Oxidative Stability: Treat an aliquot of the solution with a low concentration of hydrogen peroxide (e.g., 0.1-3%).

-

Photostability: Expose an aliquot of the solution to controlled light conditions in a photostability chamber.

-

Enzymatic Stability: Incubate an aliquot of the solution with the chosen enzyme or biological matrix at 37°C.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

If necessary, quench the degradation reaction (e.g., by pH adjustment or addition of an inhibitor).

-

Analyze the samples using a validated stability-indicating HPLC method that can separate the intact this compound from its degradation products.[21]

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, characterize the major degradation products.

-

Visualizations

The following diagrams illustrate key workflows and relationships discussed in this guide.

Caption: Workflow for determining the equilibrium solubility of this compound.

Caption: Key factors influencing the stability of this compound.

References

- 1. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Amine-PEG3-Biotin | TargetMol [targetmol.com]

- 5. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]

- 6. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Accelerated stability testing of bioproducts: attractions and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. certified-laboratories.com [certified-laboratories.com]

- 11. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Accelerated stability and forced degradation [alphalyse.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Nanotechnology in Materials Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanotechnology, the manipulation of matter on an atomic and molecular scale, has emerged as a transformative force in materials science and medicine. The unique physicochemical properties of materials at the nanoscale (typically 1-100 nanometers) enable novel applications that were previously unattainable. In materials research, nanotechnology offers pathways to create materials with enhanced strength, lighter weight, and improved conductivity. In the realm of drug development, nanoparticles are being engineered as sophisticated delivery vehicles that can target specific cells and tissues, improve drug solubility, and control the release of therapeutic agents. This guide provides an in-depth overview of key applications, experimental protocols, and the fundamental biological interactions of nanomaterials.

I. Nanoparticle Synthesis: Crafting the Building Blocks

The foundation of nanotechnology applications lies in the precise synthesis of nanoparticles with controlled size, shape, and surface characteristics. Various methods have been developed to achieve this, each with its own advantages and suitability for different materials.

A. Co-Precipitation Method

This bottom-up approach involves the simultaneous precipitation of a substance and a soluble substance from a solution. It is a widely used, simple, and cost-effective method for synthesizing a variety of nanoparticles, particularly magnetic iron oxide nanoparticles.[1][2]

Experimental Protocol: Synthesis of Magnetite (Fe₃O₄) Nanoparticles

-

Precursor Preparation: Prepare separate aqueous solutions of an iron (III) salt (e.g., FeCl₃) and an iron (II) salt (e.g., FeCl₂·4H₂O) in a 2:1 molar ratio.[2]

-

Reaction Setup: Heat a three-necked flask containing deionized water to a desired temperature (e.g., 80-90°C) under inert atmosphere (e.g., nitrogen) with vigorous stirring.[1]

-

Precipitation: Rapidly add the iron salt solutions to the heated water.

-

Base Addition: Add a base solution (e.g., ammonium hydroxide or sodium hydroxide) dropwise to the mixture. A black precipitate of magnetite nanoparticles will form.[1]

-

Aging and Washing: Continue stirring for a designated period (e.g., 1-2 hours) to allow the crystals to grow. After cooling to room temperature, wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts. Magnetic decantation can be used for easy separation of magnetic nanoparticles.

-

Drying: Dry the resulting nanoparticle powder in an oven or under vacuum at a suitable temperature (e.g., 60-80°C).[2]

B. Sol-Gel Synthesis

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. It is commonly employed for the synthesis of metal oxide nanoparticles, such as silica (SiO₂) and titania (TiO₂).[3][4]

Experimental Protocol: Synthesis of Silica (SiO₂) Nanoparticles (Stöber Method)

-

Reaction Mixture: In a flask, mix ethanol and deionized water in a specific ratio.

-

Catalyst Addition: Add a catalyst, typically ammonia, to the ethanol-water mixture and stir to ensure homogeneity.[5]

-

Precursor Addition: Add a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), to the solution while stirring vigorously.[6]

-

Hydrolysis and Condensation: The TEOS will hydrolyze and subsequently condense to form silica nanoparticles. The reaction is typically carried out at room temperature for several hours.

-

Particle Growth: The size of the silica nanoparticles can be controlled by adjusting the concentrations of reactants, the water-to-alkoxide ratio, and the temperature.[5]

-

Purification: The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol and water to remove residual reactants.

-

Drying: Dry the purified nanoparticles in an oven.

C. Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly useful for the synthesis of crystalline nanoparticles with controlled morphology.[7][8]

Experimental Protocol: Synthesis of Zinc Oxide (ZnO) Nanoparticles

-

Precursor Solution: Dissolve a zinc salt precursor (e.g., zinc acetate or zinc nitrate) in a solvent, which is often water or a mixture of water and an organic solvent like ethanol.[9][10]

-

Mineralizer Addition: Add a mineralizer, such as a basic solution (e.g., sodium hydroxide or ammonium hydroxide), to the precursor solution to control the pH and facilitate the hydrolysis and condensation reactions.[7]

-

Hydrothermal Reaction: Transfer the resulting solution or suspension into a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a specific temperature (typically between 100°C and 200°C) for a defined period (from a few hours to several days). The autogenous pressure generated at these temperatures facilitates the crystallization of ZnO nanoparticles.[9][11]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the white precipitate of ZnO nanoparticles by centrifugation or filtration, wash it thoroughly with deionized water and ethanol, and then dry it in an oven.[9]

II. Nanoparticle Characterization: Unveiling the Nanoscale Properties

Thorough characterization of synthesized nanoparticles is crucial to understand their properties and predict their behavior in various applications. A suite of techniques is employed to determine their size, shape, surface charge, and composition.

A. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.[7]

Experimental Protocol: DLS Analysis

-

Sample Preparation: Disperse a small amount of the nanoparticle sample in a suitable solvent (e.g., deionized water, ethanol, or PBS). The concentration should be low enough to avoid multiple scattering effects. For aqueous measurements, it is recommended to use a solvent with a small amount of salt (e.g., 10 mM KNO₃) to screen for electrostatic interactions.[8]

-

Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any large aggregates or dust particles that could interfere with the measurement.

-

Cuvette Preparation: Transfer the filtered sample into a clean, dust-free cuvette.

-

Instrument Setup: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Measurement: Set the measurement parameters, including the scattering angle, laser wavelength, and data acquisition time. The instrument's software will typically have automated settings.

-

Data Analysis: The software will generate an intensity-weighted size distribution. The Z-average diameter and the polydispersity index (PDI) are key parameters to report. The Z-average is the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the broadness of the size distribution.[12]

B. Electron Microscopy: Visualizing the Nanoscale

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provide direct visualization of nanoparticles, offering information about their size, shape, and morphology.

Experimental Protocol: Transmission Electron Microscopy (TEM)

-

Sample Preparation: Disperse the nanoparticles in a suitable volatile solvent (e.g., ethanol or methanol) at a very low concentration.

-

Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (typically a copper grid coated with a thin carbon film) and allow the solvent to evaporate completely.[3]

-

Staining (for organic nanoparticles): For nanoparticles with low electron density, a negative staining step using a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) may be required to enhance contrast.[13]

-

Imaging: Insert the prepared grid into the TEM. The instrument uses a high-energy electron beam that passes through the thin sample to form an image.[9]

-

Data Analysis: Acquire images at different magnifications. The size and morphology of individual nanoparticles can be measured from the TEM images using image analysis software.

Experimental Protocol: Scanning Electron Microscopy (SEM)

-

Sample Preparation: Mount the nanoparticle powder or a dried dispersion on an SEM stub using conductive carbon tape.[14]

-

Coating: For non-conductive samples, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the sample to prevent charging effects from the electron beam.[15]

-

Imaging: Place the stub in the SEM chamber. The SEM scans a focused beam of electrons over the sample surface, and detectors collect the secondary or backscattered electrons to form an image of the surface topography.[16]

-

Data Analysis: Analyze the resulting images to determine the morphology, size distribution, and state of aggregation of the nanoparticles.

C. Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample surface at the nanoscale.

Experimental Protocol: AFM Imaging

-

Substrate Preparation: Use an atomically flat substrate, such as freshly cleaved mica or a silicon wafer, to deposit the nanoparticles.[17]

-

Sample Deposition: Deposit a dilute suspension of nanoparticles onto the substrate and allow the solvent to evaporate. The surface may be functionalized to promote nanoparticle adhesion.[18]

-

Imaging: Mount the sample in the AFM. An AFM uses a cantilever with a sharp tip to scan the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured by a laser and photodiode system to generate a topographical image.[19]

-

Data Analysis: The height of the nanoparticles in the AFM image can be directly correlated to their size, providing a more accurate size measurement than the lateral dimensions, which can be affected by tip convolution effects.[19]

Quantitative Data on Nanoparticle Properties

| Nanoparticle Type | Synthesis Method | Average Size (nm) | Polydispersity Index (PDI) | Reference |

| Magnetite (Fe₃O₄) | Co-precipitation | 10-12 | - | [2] |

| Silica (SiO₂) | Sol-Gel (Stöber) | 12-160 | - | [4] |

| Zinc Oxide (ZnO) | Hydrothermal | 7-24 | - | [11] |

| Gold (Au) | - | 10, 30, 60 | - | [17] |

| Polystyrene | - | 20, 40, 100 | - | [13] |

III. Nanoparticles in Drug Delivery: Cellular Interactions and Uptake Mechanisms

A critical aspect of nanomedicine is understanding how nanoparticles interact with biological systems, particularly how they are taken up by cells. This process, known as endocytosis, is a complex interplay of various cellular pathways.

A. Cellular Uptake Pathways

Nanoparticles can enter cells through several endocytic pathways, with the specific route depending on the nanoparticle's size, shape, surface charge, and the cell type.[20][21]

-

Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway where nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. This pathway is a major route for the uptake of many nanoparticles.[21][22][23]

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin. It is another important route for nanoparticle internalization.[24][25]

-

Macropinocytosis: This is a non-specific process of engulfing large amounts of extracellular fluid and its contents into large vesicles called macropinosomes. Larger nanoparticles are often taken up via this pathway.[26][27][28]

Visualizing Cellular Uptake Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative assessment of the comparative nanoparticle-uptake efficiency of a range of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of High-Purity Silica Nanoparticles by Sol-Gel Method | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 5. sbpmat.org.br [sbpmat.org.br]

- 6. researchgate.net [researchgate.net]

- 7. idosi.org [idosi.org]

- 8. ZnO Nanoparticles by Hydrothermal Method: Synthesis and Characterization | MDPI [mdpi.com]

- 9. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tjpsj.org [tjpsj.org]

- 11. scispace.com [scispace.com]

- 12. Nanomaterial cytotoxicity is composition, size, and cell type dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of nanoparticles by scanning electron microscopy (SEM) [bio-protocol.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. materialneutral.info [materialneutral.info]

- 17. Size Measurement of Nanoparticles Using Atomic Force Microscopy - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. azonano.com [azonano.com]

- 19. Standard Guide for Size Measurement of Nanoparticles Using Atomic Force Microscopy | NIST [nist.gov]

- 20. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cellular entry of nanoparticles via serum sensitive clathrin-mediated endocytosis, and plasma membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 25. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cellular Regulation of Macropinocytosis [mdpi.com]

- 27. Frontiers | Macropinocytosis: New Insights Into Its Underappreciated Role in Innate Immune Cell Surveillance [frontiersin.org]

- 28. Small GTPases and phosphoinositides in the regulatory mechanisms of macropinosome formation and maturation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Amine-Reactive Biotin-PEG Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) allows for sensitive and robust detection, purification, and immobilization of target molecules.[1][2] This application note provides a detailed protocol for the biotinylation of proteins using N-hydroxysuccinimide (NHS) ester-activated biotin reagents, which efficiently react with primary amines on the protein surface to form stable amide bonds.[1][3][4] The inclusion of a polyethylene glycol (PEG) spacer arm enhances the water solubility of the biotinylated protein and minimizes steric hindrance, thereby improving the accessibility of the biotin tag for binding to avidin or streptavidin.[2][4]

Principle of Amine-Reactive Biotinylation:

NHS esters of biotin are highly reactive towards primary amino groups (-NH2), which are abundantly present in proteins on the N-terminus of polypeptide chains and the side chains of lysine residues.[3][4] The reaction, which occurs via nucleophilic attack, results in the formation of a stable amide bond and the release of NHS.[4] This labeling chemistry is most efficient at a pH range of 7-9.[1][3]

Experimental Protocols

Materials Required:

-

Protein of interest (1-10 mg/mL in an amine-free buffer)

-

Amine-Reactive Biotin-PEG reagent (e.g., NHS-PEG-Biotin)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[1][5]

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[3]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[3][6]

-

Spectrophotometer for determining protein concentration and degree of biotinylation

Protocol 1: Protein Biotinylation

This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.

1. Preparation of Protein Sample:

- Ensure the protein solution is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS-ester and must be removed.[1][3][6]

- If necessary, perform a buffer exchange using a desalting column or dialysis.[3]

- Adjust the protein concentration to 1-10 mg/mL. Higher concentrations (≥ 2 mg/mL) are generally recommended for efficient labeling.[6][7]

2. Preparation of Biotin Reagent Stock Solution:

- Allow the vial of the Amine-Reactive Biotin-PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation.[3][5]

- Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL (e.g., 10mM).[3][8] Do not prepare stock solutions for long-term storage as the NHS-ester is susceptible to hydrolysis.[3]

3. Biotinylation Reaction:

- Calculate the required volume of the biotin reagent stock solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point for proteins at a concentration of 2-10 mg/mL.[3][7] For more dilute protein solutions (≤ 2 mg/mL), a ≥ 20-fold molar excess may be necessary.[7]

- Add the calculated volume of the biotin reagent to the protein solution while gently vortexing. The final volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[3]

- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.[3][8]

4. Quenching the Reaction:

- Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[8]

- Incubate for an additional 15-30 minutes at room temperature to ensure that any unreacted biotin reagent is hydrolyzed or quenched.[1]

5. Purification of the Biotinylated Protein:

- Remove excess, non-reacted biotin reagent and reaction byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.[3][6]

- Collect the fractions containing the purified biotinylated protein.

6. Characterization and Storage:

- Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).

- Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][5]

- Store the biotinylated protein under conditions optimal for the unlabeled protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.[5][6]

Quantitative Data Summary

The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the molar ratio of the biotin reagent to the protein. The following tables summarize key quantitative parameters for the protein labeling protocol.

| Parameter | Recommended Range/Value | Reference(s) |

| Protein Concentration | 1 - 10 mg/mL (Higher concentrations are preferable) | [3][6] |

| Molar Excess of Biotin | 10 to 20-fold (for protein concentrations > 2 mg/mL) | [3][7] |

| Reaction pH | 7.0 - 9.0 (PBS at pH 7.2-8.0 is common) | [1][3] |

| Reaction Time | 30 - 60 minutes at Room Temperature or 2 hours on ice/4°C | [3][8] |

| Quenching Agent Conc. | 50 - 100 mM (e.g., Tris-HCl) | [8] |

| Molar Coupling Ratio (Biotin:Protein) | Resulting Molar Incorporation (Biotin/Protein) | Reference(s) |

| 5:1 | Linearly increases with coupling ratio | [9] |

| 10:1 | Linearly increases with coupling ratio | [9] |

| 20:1 | Typically results in 4-6 biotins per antibody | [3][9] |

| 40:1 | Approaches saturation | [9] |

Visualizations

Experimental Workflow